3-Cyclopropylbenzo[d]isoxazol-5-amine
Description
3-Cyclopropylbenzo[d]isoxazol-5-amine (CAS: 21080-85-3) is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with a cyclopropyl group at position 3 and an amine group at position 4. The cyclopropyl substituent introduces steric and electronic effects that influence binding affinity and selectivity in protein-ligand interactions.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-cyclopropyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)10(12-13-9)6-1-2-6/h3-6H,1-2,11H2 |
InChI Key |
JUFSZVRRMFBLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylbenzo[d]isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by copper(I) or ruthenium(II) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the desired compounds.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylbenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the cyclopropyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
3-Cyclopropylbenzo[d]isoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopropylbenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Alkyl Substituents
- 3-Ethylbenzo[d]isoxazol-5-amine (CAS: 69491-71-0) :
- 11b (3-propyl) : ΔTm = 6.5°C
3-Methylbenzo[d]isoxazol-5-amine :
Cycloalkyl Substituents
Aryl and Halogenated Substituents
- 5-Iodobenzo[d]isoxazol-3-amine (CAS: 1260812-04-1) :
Pharmacological Comparisons
BRD4 Inhibition
TRIM24 Bromodomain Inhibition
- N-Benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine: Dimethylation at positions 3 and 6 improved selectivity for TRIM24 over BRD4, with IC₅₀ values in the nanomolar range .
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